4-(4-Bromo-1,3-thiazol-2-yl)pyridine
Overview
Description
4-(4-Bromo-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. The presence of both sulfur and nitrogen atoms in the thiazole ring, along with the nitrogen atom in the pyridine ring, makes this compound highly reactive and versatile in various chemical reactions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
4-(4-Bromo-1,3-thiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, the compound can bind to topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the formation of DNA double-strand breaks and subsequent cell cycle arrest . Additionally, this compound has shown potential in modulating the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in DNA damage . Additionally, the compound can activate certain kinases, leading to the phosphorylation of downstream targets and the modulation of cell signaling pathways . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have revealed that this compound can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxicities . For instance, at lower doses, this compound can effectively inhibit tumor growth without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and nephrotoxicity . These dosage effects underscore the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions highlight the compound’s role in metabolic pathways and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its interaction with target biomolecules and its subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromo-4-chloropyridine with thiourea to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-1,3-thiazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
Scientific Research Applications
4-(4-Bromo-1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Thiazole: A simpler structure with similar reactivity but lacking the pyridine ring.
Pyridine: A basic heterocycle with nitrogen, but without the sulfur atom.
4-(4-Chloro-1,3-thiazol-2-yl)pyridine: Similar structure with chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 4-(4-Bromo-1,3-thiazol-2-yl)pyridine is unique due to the presence of both bromine and the thiazole-pyridine fused ring system. This combination enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
4-bromo-2-pyridin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYFILMBWMMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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